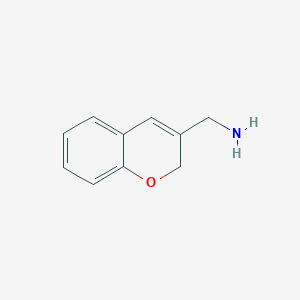

(2H-chromen-3-yl)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

88536-34-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2H-chromen-3-ylmethanamine |

InChI |

InChI=1S/C10H11NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7,11H2 |

InChI Key |

HHPQGBVZCLKYCM-UHFFFAOYSA-N |

SMILES |

C1C(=CC2=CC=CC=C2O1)CN |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CN |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of (2H-Chromen-3-yl)methanamine Derivatives: A Comprehensive Analytical Guide

Introduction

The (2H-chromen-3-yl)methanamine scaffold represents a privileged structural motif in modern drug discovery, frequently leveraged for its conformational rigidity and favorable lipophilicity[1]. As researchers explore these derivatives for neurological, antimicrobial, and anticancer applications[2], rigorous structural validation becomes paramount. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of (2H-chromen-3-yl)methanamine derivatives, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Strategic Analytical Workflow

The structural elucidation of chromene derivatives necessitates a multi-modal approach. Relying on a single technique can lead to misassignments, particularly concerning the regiochemistry of the chromene double bond (distinguishing 2H-chromene from its 4H-chromene isomer)[3].

Workflow for the synthesis and spectroscopic validation of chromene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For (2H-chromen-3-yl)methanamine derivatives, mapping the exact position of the double bond and confirming the reduction of the amine precursor is critical[4].

Causality in Experimental Design

The 2H-chromene core possesses a saturated C2 position (O-CH2) and a double bond between C3 and C4. In 1H NMR, the C2 protons typically resonate as a singlet (or coupled system if chiral centers exist nearby) around 4.5–5.0 ppm, while the vinylic C4 proton appears downfield at 6.3–6.8 ppm. Conversely, a 4H-chromene would exhibit a saturated C4 position and a vinylic C2 proton, drastically altering the chemical shift landscape[3]. 2D NMR is employed to causally link these isolated spin systems into a unified molecular framework.

Self-Validating Protocol: 1H and 2D NMR Acquisition

-

Sample Preparation: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of CDCl3 or DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

-

1D Acquisition: Acquire the 1H spectrum (e.g., 400 MHz, 16 scans, 1 sec relaxation delay).

-

Validation Check: Ensure the TMS peak is precisely at 0.00 ppm and solvent residual peaks match literature values to rule out calibration errors.

-

-

D2O Exchange (Crucial for Amines): To definitively assign the primary amine (-NH2) protons, add 1-2 drops of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.

-

Validation Check: The broad singlet typically found between 1.5–2.5 ppm will disappear due to rapid deuterium exchange, confirming its identity as the amine proton rather than an aliphatic impurity.

-

-

2D NMR (HSQC & HMBC): Acquire HSQC to correlate protons to their directly attached carbons, and HMBC to establish the connectivity of the aminomethyl group to the C3 position of the chromene ring.

2D NMR causality workflow for unambiguous structural assignment.

Quantitative Data Summary: Typical NMR Shifts

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Notes |

| 1H | C2 (O-CH2) | 4.50 – 5.00 | Singlet (if C2 is unsubstituted) |

| 1H | C4 (=CH-) | 6.30 – 6.80 | Singlet or fine multiplet |

| 1H | -CH2-NH2 | 3.20 – 3.80 | Singlet (or AB quartet if sterically hindered) |

| 1H | -NH2 | 1.50 – 2.50 | Broad singlet, D2O exchangeable |

| 13C | C2 (O-CH2) | 65.0 – 70.0 | CH2 (DEPT-135 negative) |

| 13C | C3 (C=C-R) | 125.0 – 135.0 | Quaternary (DEPT-135 absent) |

| 13C | C4 (=CH-) | 120.0 – 130.0 | CH (DEPT-135 positive) |

| 13C | -CH2-NH2 | 40.0 – 45.0 | CH2 (DEPT-135 negative) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of functional groups. The reduction of a precursor (like a carbonitrile or an imine) to the methanamine must be tracked via the disappearance of specific vibrational modes and the emergence of new ones[4][5].

Causality in Experimental Design

If the derivative is synthesized via the reduction of 2H-chromene-3-carbonitrile, the sharp C≡N stretching band (~2190–2220 cm⁻¹) must completely disappear[3]. Concurrently, the appearance of N-H stretching bands confirms the successful formation of the primary amine.

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Collection: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.

-

Sample Application: Apply 1-2 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

-

Validation Check: Assess the baseline. A sloping baseline indicates poor crystal contact or scattering. Ensure the N-H stretches (typically a doublet for primary amines) are clearly visible between 3300 and 3500 cm⁻¹.

Quantitative Data Summary: Typical FT-IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape |

| N-H Stretch (Primary Amine) | 3450, 3350 | Medium, Doublet |

| C-H Stretch (Aliphatic) | 2850 – 2950 | Weak to Medium |

| C=C Stretch (Aromatic/Alkene) | 1600 – 1650 | Medium, Sharp |

| C-O-C Stretch (Chromene Ether) | 1050 – 1250 | Strong, Broad |

| N-H Bend | ~1610 | Medium |

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula, while tandem mass spectrometry (MS/MS) elucidates the structural connectivity through characteristic fragmentation pathways.

Causality in Experimental Design

Primary amines possess high proton affinity, making Electrospray Ionization in positive mode (ESI+) the ideal ionization technique. The most diagnostic fragmentation for (2H-chromen-3-yl)methanamine derivatives is the neutral loss of ammonia (NH3, 17.0265 Da) from the protonated molecular ion [M+H]+. This cleavage is thermodynamically driven by the formation of a highly stable allylic/benzylic-type carbocation at the C3 position of the chromene ring.

Self-Validating Protocol: LC-HRMS Analysis

-

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

-

Acquisition: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap). Operate in ESI+ mode.

-

Validation Check 1 (Mass Accuracy): The observed [M+H]+ m/z must be within ≤ 5 ppm of the theoretical calculated mass.

-

Validation Check 2 (Isotope Pattern): Compare the observed isotopic distribution (M, M+1, M+2) with the simulated theoretical pattern to rule out isobaric interferences.

-

MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at 15-30 eV.

-

Validation Check 3: Look for the prominent[M+H - 17]+ peak, which is a hallmark of aliphatic primary amines and confirms the terminal nature of the nitrogen atom.

-

Conclusion

The robust characterization of (2H-chromen-3-yl)methanamine derivatives requires a synergistic application of NMR, FT-IR, and HRMS. By employing self-validating protocols—such as D2O exchange in NMR and targeted MS/MS fragmentation—researchers can achieve absolute certainty in their structural assignments. This rigorous analytical foundation ensures the integrity of downstream biological and pharmacological evaluations, preventing costly late-stage attrition in drug development pipelines.

References

- Source: nih.

- Source: ajol.

- Title: New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)

- Source: benchchem.

- Title: Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties [scirp.org]

High-Throughput In Silico Screening of (2H-Chromen-3-yl)methanamine Libraries: A Guide to Lead Identification

Executive Summary

The (2H-chromen-3-yl)methanamine scaffold represents a privileged chemical space in modern drug discovery. Characterized by a rigid, lipophilic benzopyran core and a versatile primary amine, this structural motif enables precise interactions with a diverse array of biological targets, ranging from kinases in oncology to monoamine oxidases in neurodegeneration[1]. This whitepaper provides an authoritative, step-by-step technical guide to the in silico screening of (2H-chromen-3-yl)methanamine libraries. By integrating pharmacokinetic filtering, high-throughput molecular docking, and rigorous molecular dynamics (MD) simulations, we establish a self-validating computational pipeline designed to eliminate false positives and accelerate the identification of developable lead compounds.

Pharmacological Relevance and Scaffold Rationale

The 2H-chromene (benzopyran) nucleus is a ubiquitous structural motif in biologically active natural products and synthetic pharmaceuticals. Modifying this scaffold allows for the introduction of pharmacophoric groups that can interact with specific binding pockets, fundamentally improving target specificity and drug-likeness[2].

The specific addition of a methanamine group at the C3 position of the 2H-chromene ring provides two critical mechanistic advantages:

-

Electrostatic Anchoring: The primary amine can be protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target active sites.

-

Conformational Rigidity: The bicyclic 2H-chromene system restricts the conformational entropy of the molecule. This pre-organization reduces the thermodynamic penalty of binding, often resulting in higher binding affinities compared to highly flexible aliphatic chains.

In silico screening of chromene derivatives has successfully identified potent inhibitors for a variety of targets, including CDK-2 for breast cancer therapy[3], dual PI3Kα/c-Met inhibitors[2], α-glucosidase for diabetes[4], and MAO-B for Parkinson's disease[5].

The Self-Validating In Silico Workflow

To prevent the progression of computational artifacts, an in silico screening campaign must be designed as a self-validating system. Molecular docking provides a rapid, static snapshot of binding affinity using empirical scoring functions[6]. However, because docking algorithms often treat the receptor as rigid and ignore explicit solvent effects, they are prone to false positives.

To counteract this, our workflow mandates a hierarchical approach: early elimination of non-developable compounds via ADMET profiling[2], followed by consensus docking, and ultimately, thermodynamic validation using Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations. If a docked pose is merely an artifact, the ligand will exhibit high structural deviation during the MD production run, effectively self-correcting the initial screening data.

Fig 1: Hierarchical in silico workflow for screening (2H-chromen-3-yl)methanamines.

Step-by-Step Methodologies

Protocol 1: Library Generation and ADMET Curation

Causality: Generating millions of conformers is computationally expensive. By applying Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) filters before docking, we reduce the computational payload and ensure that only compounds with favorable pharmacokinetic profiles advance to the structurally intensive steps[2].

-

Core Enumeration: Utilize a chemoinformatics toolkit (e.g., RDKit) to generate a combinatorial library based on the (2H-chromen-3-yl)methanamine core. Introduce substitutions (e.g., halogens, methoxy groups, or aryl rings) at the C6 and C8 positions to probe the steric boundaries of the target receptor[7].

-

3D Conformer Generation: Convert 2D SMILES strings to 3D structures using LigPrep or OpenBabel. Assign appropriate protonation states at pH 7.4 (ensuring the methanamine is protonated).

-

ADMET Filtering: Process the library through SwissADME or PreADMET[2].

-

Action: Filter out compounds with >1 Lipinski Rule of 5 violation.

-

Action: For CNS targets (e.g., MAO-B), retain only compounds with high predicted Blood-Brain Barrier (BBB) permeability[5].

-

-

PAINS Removal: Apply Pan Assay Interference Compounds (PAINS) filters to eliminate promiscuous binders and reactive electrophiles that could cause false positives in future in vitro assays.

Protocol 2: Target Preparation and Molecular Docking

Causality: Proteins crystallized in different states (apo vs. holo) have different side-chain conformations. Proper preparation ensures the grid box accurately represents the physiological binding pocket. Flexible docking generates multiple conformations to find the global energy minimum[6].

-

Protein Retrieval & Prep: Download the high-resolution crystal structure of the target (e.g., CDK-2, PDB ID: 1DI8) from the RCSB Protein Data Bank[2]. Remove co-crystallized ligands, water molecules, and heteroatoms.

-

Protonation & Minimization: Add polar hydrogens and assign Kollman charges. Energy-minimize the structure using the OPLS4 or AMBER force field to resolve steric clashes.

-

Grid Box Definition: Define the search space centered on the known active site (e.g., the ATP-binding pocket of CDK-2). Ensure the grid box is large enough (e.g., 20 × 20 × 20 Å) to accommodate the largest ligand in the library.

-

High-Throughput Docking: Execute docking using AutoDock Vina or Schrödinger Glide[6]. Prioritize compounds based on their binding energies (kcal/mol).

-

Consensus Scoring: Cross-validate the top 5% of hits using a secondary scoring function (e.g., GoldScore or ChemScore) to mitigate the algorithmic bias of a single software.

Protocol 3: MD Simulation and Free Energy Validation (The Self-Validating Step)

Causality: MD introduces Newtonian physics, explicit water molecules, and physiological temperature/pressure. We perform NVT equilibration before NPT to stabilize the system's temperature before adjusting its volume, preventing the simulation box from collapsing or exploding.

-

System Solvation: Place the top-scoring ligand-protein complex in a cubic box filled with TIP3P explicit water molecules. Ensure a minimum distance of 10 Å between the protein and the box edge.

-

Neutralization: Add counterions (Na+ / Cl-) to neutralize the system's net charge and simulate a physiological salt concentration (0.15 M).

-

Equilibration (NVT & NPT):

-

Run a 100 ps NVT (constant Number of particles, Volume, and Temperature) simulation at 300 K using a Berendsen thermostat.

-

Run a 100 ps NPT (constant Number of particles, Pressure, and Temperature) simulation at 1 bar using a Parrinello-Rahman barostat.

-

-

Production Run: Execute a 100 ns production MD simulation. Extract the trajectory data to calculate the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues.

-

MM-GBSA Calculation: Extract snapshots from the final 20 ns of the stable trajectory to calculate the exact binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

Quantitative Data Summary

To standardize the evaluation of (2H-chromen-3-yl)methanamine derivatives, the following quantitative thresholds should be utilized to define a successful in silico hit prior to in vitro synthesis and biological evaluation[3].

| Metric | Minimum Acceptable Threshold | Ideal Target | Mechanistic Rationale |

| Lipinski Violations | ≤ 1 | 0 | Ensures oral bioavailability and favorable membrane permeability. |

| Docking Score (Vina) | < -7.5 kcal/mol | < -9.0 kcal/mol | Indicates strong initial shape and electrostatic complementarity[3]. |

| Ligand RMSD (100ns MD) | < 3.0 Å | < 2.0 Å | Validates the docking pose; low deviation proves stable binding over time. |

| Protein RMSF (Active Site) | < 2.5 Å | < 1.5 Å | Ensures the ligand does not destabilize the structural integrity of the binding pocket. |

| MM-GBSA Free Energy | < -30.0 kcal/mol | < -45.0 kcal/mol | Provides a thermodynamically rigorous estimation of binding affinity, accounting for solvent entropy. |

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 7. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (2H-chromen-3-yl)methanamine: A Technical Guide to Emerging Therapeutic Targets

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary

The chroman scaffold is a privileged structural motif in medicinal chemistry, characterized by its unique balance of conformational rigidity and lipophilicity. Within this class, (2H-chromen-3-yl)methanamine (CAS 10185-46-3) and its oxidized derivatives (e.g., 2-oxo-2H-chromen-3-yl derivatives) serve as highly versatile pharmacophores[1]. The primary amine at the 3-position provides a critical vector for synthetic derivatization, enabling the construction of amides, ureas, and complex heterocycles like 1,2,4-oxadiazoles.

Recent high-throughput screening and rational drug design campaigns have identified chromen-3-ylmethanamine derivatives as potent modulators across multiple distinct biological systems. This whitepaper synthesizes the mechanistic rationale, quantitative profiling, and validated experimental methodologies for the three most prominent therapeutic targets associated with this scaffold: Monoamine Oxidase B (MAO-B) , Toll-like Receptor 2/1 (TLR2/1) , and Rho-associated protein kinase (ROCK) .

Mechanistic Profiling & Target Landscape

Neurodegenerative Targets: Dual MAO-B / AChE Inhibition

The etiology of neurodegenerative diseases, particularly Alzheimer's and Parkinson's, involves complex, multifactorial pathogenesis. Single-target therapies often fall short, driving the need for multi-target-directed ligands (MTDLs). Derivatives of the 2H-chromen-2-one skeleton, functionalized at the 3-methylamine position, have demonstrated profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2].

Causality in Design: The lipophilic chromen core effectively occupies the hydrophobic entrance cavity of the MAO-B active site. When the 3-methanamine is decorated with a propargylamine moiety, it acts as a mechanism-based irreversible inhibitor, forming a covalent adduct with the N5 atom of the FAD cofactor[2]. The structural rigidity of the chromen ring ensures optimal trajectory for this covalent interaction, yielding low-nanomolar IC50 values.

Immuno-Oncology: TLR2/1 Agonism and Pyroptosis

Toll-like receptor (TLR) agonists are emerging as powerful immune adjuvants and direct anti-tumor agents. Recent breakthroughs have identified 3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives (such as the compound WYJ-2) as highly selective, small-molecule agonists of the TLR2/1 heterodimer[3].

Mechanistic Pathway: Unlike traditional apoptosis, WYJ-2 induces pyroptosis in non-small cell lung cancer (NSCLC) cells. By binding to the TLR2/1 complex, the chromen derivative recruits the MyD88 adaptor protein, triggering the NF-κB signaling cascade. This transcriptional activation upregulates the NLRP3 inflammasome, ultimately leading to Gasdermin D cleavage and lytic cell death[3].

Cardiovascular & Ophthalmic: ROCK Inhibition

Dysregulation of the Rho/ROCK signaling pathway is implicated in hypertension, glaucoma, and tumor metastasis. Chroman-3-ylmethanamine derivatives have been optimized into potent ROCK inhibitors[1]. The primary amine acts as a critical hydrogen bond donor to the hinge region of the ROCK kinase domain, while the chroman oxygen interacts with conserved structural water molecules, locking the kinase in an inactive conformation.

Quantitative Data Presentation

The following table summarizes the binding affinities and functional potencies of leading (2H-chromen-3-yl)methanamine derivatives across their primary targets.

| Target | Compound Class / Specific Hit | Primary Indication | Potency (IC50 / EC50) | Key Structural Feature |

| MAO-B | Chromen-based propargylamine (Compound 3h) | Parkinson's / Alzheimer's | IC50 = 2.8 nM | Propargylamine at 3-position |

| AChE | Chromen-based propargylamine (Compound 3h) | Alzheimer's Disease | IC50 = 8.99 µM | Lipophilic chromen core |

| TLR2/1 | Chromen-oxadiazole (WYJ-2) | NSCLC (Lung Cancer) | EC50 = 18.57 nM | 5-aryl-1,2,4-oxadiazole |

| ROCK | Chroman-3-ylmethanamine analogs | Glaucoma / Hypertension | Low nanomolar (varies) | Unsubstituted primary amine |

Systems & Pathway Visualization

TLR2/1-Mediated Pyroptosis Pathway

Fig 1: Mechanism of action for chromen-oxadiazole derivatives inducing pyroptosis via TLR2/1.

In Vitro Assay Workflow for MAO-B Inhibitors

Fig 2: Self-validating fluorometric workflow for evaluating MAO-B inhibition kinetics.

Experimental Methodologies

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out assay artifacts (e.g., compound auto-fluorescence or non-specific binding).

Protocol A: In Vitro MAO-B Fluorometric Inhibition Assay

This assay measures the deamination of kynuramine by MAO-B, yielding 4-hydroxyquinoline, which is highly fluorescent.

Rationale & Causality: Chromen derivatives often possess intrinsic fluorescence due to their conjugated aromatic systems. Therefore, a standard absorbance assay is prone to false negatives/positives. We utilize a fluorometric readout with a specific wavelength shift, coupled with background subtraction, to ensure the signal is exclusively enzyme-derived.

-

Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Why: MAO-B requires a slightly alkaline environment to maintain the ionization state of active-site residues.

-

Enzyme & Compound Setup: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL. Prepare serial dilutions of the chromen derivative (10 pM to 10 µM).

-

Self-Validation: Include Selegiline (a known MAO-B inhibitor) as a positive control, and a "No-Enzyme" well containing only the highest concentration of the test compound to measure auto-fluorescence.

-

-

Pre-Incubation: Incubate the enzyme and inhibitor at 37°C for 15 minutes. Why: Because propargylamine-substituted chromen derivatives are mechanism-based inhibitors, pre-incubation allows covalent bond formation before the substrate introduces competitive kinetics.

-

Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

-

Termination & Readout: Stop the reaction by adding 2N NaOH. Read fluorescence at Ex/Em = 318/380 nm.

-

Data Processing: Subtract the "No-Enzyme" background from all wells. Calculate IC50 using a four-parameter non-linear regression model.

Protocol B: TLR2/1 Heterodimerization Co-Immunoprecipitation (Co-IP)

To validate that a chromen derivative (e.g., WYJ-2) acts via orthosteric agonism of the TLR2/1 complex rather than downstream kinase activation[3].

Rationale & Causality: Agonism of TLR2 requires the physical recruitment of TLR1. Co-IP physically isolates this complex. If the compound is a true agonist, the ratio of TLR1 co-precipitating with TLR2 will increase dose-dependently.

-

Cell Preparation: Culture THP-1 monocytes. Treat with 50 ng/mL PMA for 48 hours. Why: PMA induces differentiation into macrophages, which is an absolute requirement to upregulate basal TLR1 and TLR2 expression to detectable levels[3].

-

Compound Treatment: Treat the differentiated macrophages with the chromen derivative (e.g., 1 µM WYJ-2) for 30 minutes.

-

Lysis: Lyse cells using non-denaturing NP-40 buffer containing protease/phosphatase inhibitors. Why: Denaturing buffers (like RIPA) will destroy the fragile, non-covalent TLR2/1 protein-protein interaction.

-

Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-TLR2 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

-

Self-Validation: Run a parallel IP using an Isotype IgG control to ensure TLR1 is not binding nonspecifically to the beads or the antibody Fc region.

-

-

Elution & Immunoblotting: Boil beads in Laemmli buffer. Run on SDS-PAGE, transfer to PVDF, and probe with anti-TLR1 and anti-TLR2 antibodies. An increase in the TLR1 band intensity (normalized to the pulled-down TLR2) confirms agonist-induced heterodimerization.

References

- BenchChem Technical Support Team. "Chroman-3-ylmethanamine|10185-46-3|Research Chemical". Benchchem.

- Wang, Y., et al. "Design and Synthesis of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives as Novel Toll-like Receptor 2/1 Agonists That Inhibit Lung Cancer In Vitro and In Vivo". Journal of Medicinal Chemistry, ACS Publications.

- Pisani, L., et al. "Searching for Multi-Targeting Neurotherapeutics against Alzheimer's: Discovery of Potent AChE-MAO B Inhibitors through the Decoration of the 2H-Chromen-2-one Structural Motif". PMC, National Institutes of Health.

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. Searching for Multi-Targeting Neurotherapeutics against Alzheimer’s: Discovery of Potent AChE-MAO B Inhibitors through the Decoration of the 2H-Chromen-2-one Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Multi-Component Synthesis of 2-Amino-4H-Chromenes

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the multi-component synthesis of 2-amino-4H-chromenes. This class of heterocyclic compounds is of significant interest due to its broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The multi-component reaction (MCR) approach offers a highly efficient, atom-economical, and environmentally friendly route to these valuable scaffolds.[4]

Introduction to 2-Amino-4H-Chromenes

2-Amino-4H-chromenes are a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with significant therapeutic potential.[2][5] Their diverse biological activities have spurred the development of numerous synthetic methodologies. Among these, the one-pot, three-component synthesis stands out for its operational simplicity and convergence, allowing for the rapid generation of molecular diversity.[6][7] This approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a phenolic component (such as resorcinol, naphthol, or dimedone).

The Underlying Chemistry: A Mechanistic Perspective

The multi-component synthesis of 2-amino-4H-chromenes is a domino reaction that proceeds through a sequence of well-established organic transformations. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted pathway involves three key steps:

-

Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a vinylidene cyanide intermediate (a Knoevenagel adduct).

-

Michael Addition: The phenolic reactant, activated by the catalyst, then undergoes a conjugate Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the phenol attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene ring system.

A plausible mechanism for the formation of 2-amino-4H-chromene derivatives is illustrated below.[6]

Figure 1: Plausible reaction mechanism for the multi-component synthesis of 2-amino-4H-chromenes.

The Role of the Catalyst: A Critical Choice

The choice of catalyst is paramount for the success of this synthesis, influencing reaction rates, yields, and overall efficiency. A wide array of catalysts have been successfully employed, ranging from simple bases to sophisticated nanocatalysts.

-

Homogeneous Catalysts: Simple organic bases like piperidine, L-proline, and diethylamine are effective and readily available.[7][8] Ionic liquids have also been utilized as both catalyst and solvent.[9] While often efficient, a significant drawback of homogeneous catalysts is the difficulty in their separation from the reaction mixture, hindering reusability.

-

Heterogeneous Catalysts: To address the challenges of catalyst recovery and reuse, significant research has focused on heterogeneous catalysts. These include:

-

Nanoparticles: Magnetic nanoparticles (e.g., Fe3O4-chitosan, MNPs@Cu), nano-SiO2, and nano ZnO have demonstrated high catalytic activity and can be easily recovered using an external magnet or simple filtration.[1][4][10][11][12]

-

Green Catalysts: Environmentally benign options such as chicken eggshell waste and hydrotalcite have been successfully employed, aligning with the principles of green chemistry.[2]

-

Organocatalysts: Chiral organocatalysts have been developed for the asymmetric synthesis of 2-amino-4H-chromenes, providing access to enantiomerically enriched products.[13]

-

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and robust method for the synthesis of 2-amino-4H-chromenes using a reusable nano-catalyst, which represents a modern and environmentally conscious approach.

Materials and Reagents

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenolic compound (e.g., resorcinol, dimedone) (1 mmol)

-

Nano-catalyst (e.g., nano-SiO2, 20 mol%)[1]

-

Solvent (e.g., water, ethanol, or solvent-free)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates

-

Ethyl acetate and n-hexane for TLC and workup

-

Filtration apparatus

-

Rotary evaporator

Experimental Workflow

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst - Arabian Journal of Chemistry [arabjchem.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 8. jmchemsci.com [jmchemsci.com]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. eurekaselect.com [eurekaselect.com]

Application Note: (2H-Chromen-3-yl)methanamine as a Privileged Scaffold in Next-Generation Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of drug discovery. (2H-chromen-3-yl)methanamine (also referred to as chroman-3-ylmethanamine or its saturated derivatives) has emerged as a highly versatile building block[1].

The intrinsic value of the chroman core lies in its unique physicochemical profile: it offers exceptional conformational rigidity and favorable lipophilicity, both of which are critical for deep-pocket receptor interactions[1]. The primary amine group at the 3-position serves as an ideal synthetic handle for rapid diversification via reductive amination, amidation, or coupling reactions[1]. This application note details the mechanistic deployment and experimental validation of (2H-chromen-3-yl)methanamine derivatives across two cutting-edge therapeutic arenas: Non-agonist PPARγ modulation for metabolic syndromes and H-PGDS inhibition for allergic inflammation .

Application I: Decoupled PPARγ Modulators for Insulin Resistance

Mechanistic Insight

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and insulin sensitivity[2]. First-generation PPARγ drugs (thiazolidinediones like rosiglitazone) act as classical full agonists. While they effectively sensitize insulin, their classical agonism drives severe side effects, including weight gain, fluid retention (edema), and cardiac hypertrophy[2].

Recent breakthroughs demonstrate that classical agonism is not required for anti-diabetic efficacy. Instead, insulin resistance is driven by the Cdk5-mediated phosphorylation of PPARγ at Serine 273[2]. By utilizing the (2H-chromen-3-yl)methanamine scaffold, researchers have synthesized non-agonist ligands that bind tightly to PPARγ, inducing a specific conformational change that sterically blocks Cdk5 access to Ser273[2]. This effectively restores insulin sensitivity while bypassing the transcriptional pathways responsible for adverse effects[2].

Figure 1: Mechanism of non-agonist PPARγ modulation by chroman derivatives blocking Cdk5 phosphorylation.

Protocol 1: Decoupled PPARγ Phosphorylation and Transactivation Assay

To ensure scientific integrity, any putative non-agonist must be validated through a dual-assay system that proves the decoupling of Ser273 phosphorylation blockade from classical transcriptional activation.

Step 1: Cell Culture & Transfection

-

Action: Plate HEK293T cells in 384-well formats. Co-transfect with plasmids encoding human PPARγ, Cdk5, and p35 (the Cdk5 activator).

-

Causality: HEK293T cells are selected for their high transfection efficiency, ensuring robust, detectable baseline phosphorylation of PPARγ by the overexpressed Cdk5/p35 complex.

Step 2: Compound Treatment & Self-Validation Matrix

-

Action: Treat cells with a concentration gradient of the chroman derivative (1 nM to 10 µM).

-

Self-Validation: You must include Rosiglitazone (1 µM) as a full-agonist positive control, and a DMSO vehicle control. This ensures the assay can accurately distinguish between classical agonism and non-agonism.

Step 3: Phospho-Ser273 Detection via TR-FRET

-

Action: Lyse cells and add Terbium-labeled anti-PPARγ and D2-labeled anti-phospho-Ser273 antibodies. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Causality: TR-FRET is strictly required here. Chroman derivatives can occasionally exhibit auto-fluorescence; the time-delayed measurement of TR-FRET completely eliminates background compound interference, ensuring high-fidelity IC50 generation.

Step 4: Transcriptional Reporter Counter-Screen

-

Action: In a parallel plate, transfect cells with a PPRE-Luciferase reporter. Measure luminescence post-treatment.

-

Causality: A successful non-agonist drug candidate will show an IC50 < 100 nM in Step 3, but flatline (no activation above vehicle) in Step 4, proving the absence of classical agonism[2].

Application II: H-PGDS Inhibition for Allergic Asthma

Mechanistic Insight

Prostaglandin D2 (PGD2) is a potent lipid mediator that drives allergic and respiratory diseases by inducing bronchoconstriction and eosinophil infiltration[3]. The synthesis of PGD2 from PGH2 is catalyzed by two distinct enzymes: Lipocalin-type (L-PGDS) and Hematopoietic (H-PGDS)[3].

While L-PGDS is localized in the brain and vital for central nervous system functions (like sleep regulation), H-PGDS is a cytosolic protein predominantly expressed in immune cells (mast cells, Th2 cells)[3]. Nicotinamide derivatives synthesized using the (2H-chromen-3-yl)methanamine scaffold have been identified as highly potent and selective inhibitors of H-PGDS[3]. By selectively targeting H-PGDS, these compounds halt the localized production of PGD2 in the lungs without crossing over into adverse CNS effects[3].

Figure 2: Selective inhibition of the H-PGDS pathway by chroman derivatives to prevent allergic inflammation.

Protocol 2: High-Throughput H-PGDS Fluorescence Polarization (FP) Assay

Step 1: Recombinant Enzyme Preparation

-

Action: Express and purify recombinant human H-PGDS and L-PGDS from E. coli systems.

-

Causality: Utilizing highly purified, isolated recombinant enzymes is critical to prevent cross-reactivity with other glutathione S-transferases (GSTs) present in whole-cell lysates.

Step 2: Reaction Assembly & Tracer Addition

-

Action: In a 384-well black plate, combine 10 nM H-PGDS, assay buffer (containing GSH), and the chroman-derivative library. Add a fluorescently labeled PGD2 tracer.

-

Self-Validation: Include HQL-79 (a known H-PGDS inhibitor) as a positive control for assay window validation.

Step 3: Fluorescence Polarization (FP) Measurement

-

Action: Excite the plate at the specific fluorophore wavelength and measure parallel and perpendicular emission to calculate milli-Polarization (mP) units.

-

Causality: FP is chosen over standard fluorescence because it is a ratiometric readout. It inherently corrects for well-to-well volume variations and minor pipetting errors, making it the gold standard for high-throughput screening of massive chroman libraries.

Step 4: L-PGDS Counter-Screening

-

Action: Repeat the exact assay replacing H-PGDS with L-PGDS.

-

Causality: To ensure clinical safety, the compound must demonstrate at least a 100-fold selectivity window for H-PGDS over L-PGDS to avoid disrupting CNS sleep architecture[3].

Quantitative Data Presentation

The versatility of the (2H-chromen-3-yl)methanamine scaffold is best demonstrated by its efficacy across vastly different biological targets. The following table summarizes representative pharmacological data for derivatives utilizing this core structure:

| Scaffold Derivative | Primary Target | Assay Methodology | Efficacy (IC50 / MIC) | Key Pharmacological Advantage |

| Chroman-indole analog | PPARγ (Ser273) | TR-FRET Kinase Assay | IC50 ~ 80 nM | Blocks phosphorylation without triggering adipogenic weight gain[2]. |

| Chroman-nicotinamide | H-PGDS Enzyme | FP Activity Assay | IC50 ~ 12 nM | >1000-fold selectivity over L-PGDS, preventing CNS side effects[3]. |

| N-(chroman-3-yl)benzamide | MRSA (Bacterial) | Microdilution MIC | MIC ~ 4 µg/mL | Overcomes standard antibiotic resistance mechanisms[1]. |

Conclusion

(2H-chromen-3-yl)methanamine is far more than a simple chemical building block; it is a highly privileged pharmacophore that imparts critical structural rigidity and lipophilicity to drug candidates[1]. Whether deployed to sterically hinder kinase-mediated phosphorylation of nuclear receptors (PPARγ)[2] or to selectively plug the active site of cytosolic inflammatory enzymes (H-PGDS)[3], its application continues to solve complex challenges in modern drug design. By adhering to the rigorous, self-validating screening protocols outlined above, researchers can rapidly translate this scaffold into viable clinical candidates.

References

- Kamenecka, T. M., et al. "N-biphenylmethylindole modulators of PPARG." Google Patents (US8957093B2), 2015.

- Brough, S., et al. "Nicotinamide derivatives." Google Patents (WO2009153721A1), 2009.

Sources

cell-based assays for evaluating (2H-chromen-3-yl)methanamine cytotoxicity

Application Note & Protocol

A Multi-Assay, Tiered Approach for Evaluating the In Vitro Cytotoxicity of (2H-chromen-3-yl)methanamine

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1][2] (2H-chromen-3-yl)methanamine belongs to the chromene class of heterocyclic compounds, a scaffold known for diverse pharmacological activities. To comprehensively assess its cellular toxicity, a multi-faceted approach employing a battery of cell-based assays is essential. Relying on a single assay can be misleading, as different methods measure distinct cellular events that signify a loss of viability.[3]

This guide details a tiered strategy for characterizing the cytotoxic profile of (2H-chromen-3-yl)methanamine. We will describe three robust, widely-used assays that interrogate different hallmarks of cytotoxicity:

-

MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[4][5]

-

Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][7]

-

Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, providing a specific measure of apoptosis induction.[8][9]

By integrating data from these three orthogonal assays, researchers can gain a more nuanced understanding of the compound's potency and its primary mechanism of inducing cell death.

Guiding Principles & Experimental Rationale

Cell Line Selection: The choice of cell line is critical and can significantly influence cytotoxicity outcomes.[3][10] It is recommended to test the compound on a panel of cell lines, including:

-

A cancer cell line relevant to a potential therapeutic target (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[11]

-

A non-cancerous, "normal" cell line (e.g., L929 mouse fibroblasts, HEK293 human embryonic kidney cells) to assess general toxicity and determine a selectivity index.[2][12]

Dose-Response and IC50 Determination: A key objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (like cell growth) by 50%.[13][14] This is achieved by treating cells with a serial dilution of the compound and generating a dose-response curve.[15] A lower IC50 value indicates higher potency.[16]

Controls are Paramount: For every assay, a set of controls must be included to ensure data validity:

-

Untreated Control: Cells cultured in medium only, representing 100% viability.

-

Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is performing correctly.

Tier 1: General Viability & Metabolic Health Assessment

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a widely used method to assess metabolic activity as an indicator of cell viability.[5][17] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[2]

Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cell lines to ~80% confluency.

-

Trypsinize, count, and dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: this may require optimization).[18]

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (~5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of (2H-chromen-3-yl)methanamine in sterile DMSO.

-

Perform a serial dilution of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations, vehicle, or positive control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization & Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the crystals.[19]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

-

Tier 2: Assessment of Membrane Integrity

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme present in most cells.[7] When the plasma membrane is compromised—a key feature of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant.[20][21] The LDH assay quantifies this released enzyme by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate; the resulting NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which is measured colorimetrically.[6] The amount of color is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[7]

Protocol: LDH Release Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol, preparing an identical "sister" plate for the LDH assay.

-

-

Assay Execution:

-

After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[6]

-

Maximum LDH Release Control: To several untreated wells, add 10 µL of 10X Lysis Buffer (e.g., 9% v/v Triton X-100) and incubate for 45 minutes at 37°C before the centrifugation step. This lyses all cells and represents 100% LDH release.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution).

-

Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatant.[6]

-

Incubate for 30 minutes at room temperature, protected from light.[7]

-

-

Absorbance Reading:

Tier 3: Specific Detection of Apoptosis

Assay 3: Caspase-Glo® 3/7 Assay

Principle: Caspases 3 and 7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[8] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[9] When caspases 3/7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of active caspase-3/7.[9]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

-

-

Assay Execution:

-

After the desired treatment period (typically shorter, e.g., 6, 12, or 24 hours, as caspase activation is an earlier event), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's protocol.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Place the plate on an orbital shaker at a low speed for 30-60 seconds to mix.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis & Interpretation

-

Calculate Percent Viability/Cytotoxicity:

-

MTT Assay:

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

-

-

LDH Assay:

-

% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous_Release) / (Abs_Max_Release - Abs_Spontaneous_Release)] * 100

-

(Where Spontaneous Release is the untreated control)

-

-

Caspase-3/7 Assay:

-

Results are often expressed as "Fold Increase" over the vehicle control after subtracting blank values.

-

Fold Increase = (Lum_Sample - Lum_Blank) / (Lum_Vehicle_Control - Lum_Blank)

-

-

-

Determine IC50 Values:

Interpreting Combined Results: By comparing the data from all three assays, a mechanistic hypothesis can be formed.

| Scenario | MTT (Viability ↓) | LDH Release (Cytotoxicity ↑) | Caspase-3/7 Activity ↑ | Interpretation |

| 1 | Yes | Yes (at later time points) | Yes (at earlier time points) | The compound likely induces apoptosis. Membrane damage (LDH release) occurs as a secondary necrotic event following apoptosis. |

| 2 | Yes | Yes (concurrently) | No / Minimal | The primary mechanism is likely necrosis, causing rapid loss of membrane integrity and metabolic collapse. |

| 3 | Yes | No / Minimal | No / Minimal | The compound may be cytostatic (inhibiting proliferation) or causing metabolic dysfunction without immediate cell death. |

Visualization of Experimental Workflow & Cellular Mechanisms

Caption: Interplay of pathways measured by the assays.

References

- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

- MTT Assay Protocol for Cell Viability and Proliferation. Merck.

- LDH assay kit guide: Principles and applications. Abcam. (2025-05-20).

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).

- Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026-01-27).

- Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols.

- LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

- How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. (2026-02-12).

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- LDH Cytotoxicity Assay Kit. Tiaris Biosciences.

- MTT assay protocol. Abcam.

- What cell line should I choose for citotoxicity assays?. ResearchGate. (2023-05-06).

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. (2024-10-04).

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.

- IC50's: An Approach to High-Throughput Drug Discovery.

- IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025-03-06).

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01).

- Highlight report: Cell type selection for toxicity testing. PMC.

- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry. AAT Bioquest. (2019-11-15).

- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.

- Muse® Caspase-3/7 Kit.

- Cytotoxicity Testing: Everything You Need to Know. Test Labs.

- Protocol IncuCyte® Apoptosis Assay. UiB.

- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. (2025-02-19).

- IC50. Wikipedia.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).

- MTT Test - Medical Device. Eurofins. (2024-10-24).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).

- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (2022-03-31).

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sign In [cshprotocols.cshlp.org]

- 8. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. blog.johner-institute.com [blog.johner-institute.com]

- 13. clyte.tech [clyte.tech]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 16. promegaconnections.com [promegaconnections.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 21. tiarisbiosciences.com [tiarisbiosciences.com]

Process Scale-Up and Synthesis of (2H-Chromen-3-yl)methanamine: From Bench to Kilogram Scale

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The 2H-chromene (2H-1-benzopyran) core is a privileged scaffold in medicinal chemistry, known for conferring conformational rigidity and favorable lipophilicity for biological target interactions[1]. While the saturated chroman-3-ylmethanamine is common, accessing the unsaturated (2H-chromen-3-yl)methanamine requires orthogonal chemoselectivity to preserve the C3-C4 olefinic bond during synthesis.

This application note details a robust, chromatography-free, two-step kilogram-scale synthesis.

-

Step 1: Oxa-Michael-Aldol Condensation. Salicylaldehyde is reacted with acrolein. Pyrrolidine acts as a secondary amine catalyst, forming a highly electrophilic iminium ion with acrolein. This lowers the LUMO, facilitating the oxa-Michael addition of the phenoxide, followed by an intramolecular aldol condensation and dehydration to yield 2H-chromene-3-carbaldehyde[2].

-

Step 2: Chemoselective Reductive Amination. The aldehyde is converted to a primary amine using ammonium acetate and sodium triacetoxyborohydride (STAB). Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., H2 with Pd/C) will inevitably reduce the alkene, yielding the saturated chroman derivative[1]. STAB is selected because its hydride transfer is highly selective for the transient imine/iminium species, leaving the conjugated alkene intact[3].

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems , incorporating In-Process Controls (IPCs) and phase-separation purifications to ensure scalability and eliminate the need for silica gel chromatography.

Protocol A: Kilogram-Scale Synthesis of 2H-Chromene-3-carbaldehyde

Note: While foundational bench-scale methodologies utilize DMSO as a solvent[2], this protocol adapts the solvent system to 2-Methyltetrahydrofuran (2-MeTHF) to support scalable phase separation and minimize aqueous waste (E-factor reduction).

Materials:

-

Salicylaldehyde: 1.00 kg (8.19 mol, 1.0 eq)

-

Acrolein: 0.55 kg (9.83 mol, 1.2 eq) (Caution: Highly toxic and volatile)

-

Pyrrolidine: 0.116 kg (1.64 mol, 0.2 eq)

-

2-MeTHF: 10 L

Step-by-Step Methodology:

-

Reactor Charging: Purge a 20 L jacketed glass reactor with N2 . Charge with 1.00 kg of salicylaldehyde and 8 L of 2-MeTHF.

-

Catalyst Addition: Add pyrrolidine (0.116 kg) in one portion. A slight exotherm will occur. Cool the reactor jacket to 10 °C.

-

Electrophile Addition: Dilute acrolein (0.55 kg) in 2 L of 2-MeTHF. Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 15 °C to prevent thermal runaway and acrolein polymerization.

-

Condensation: Warm the reactor to 25 °C and stir for 12 hours.

-

In-Process Control (IPC): Pull a 1 mL aliquot. Analyze via HPLC (254 nm). The system self-validates completion when the salicylaldehyde peak AUC is <1.5%.

-

Workup: Wash the organic phase with 1N HCl (3 x 3 L) to quench and remove the pyrrolidine catalyst. Wash with saturated brine (3 L).

-

Isolation: Concentrate the 2-MeTHF layer under reduced pressure to 3 L. Add 5 L of heptane to induce crystallization. Filter the yellow crystalline solid and dry under vacuum at 40 °C.

Protocol B: Chemoselective Reductive Amination to (2H-Chromen-3-yl)methanamine

Materials:

-

2H-Chromene-3-carbaldehyde: 1.00 kg (6.24 mol, 1.0 eq)

-

Ammonium Acetate ( NH4OAc ): 4.81 kg (62.4 mol, 10.0 eq)

-

Sodium Triacetoxyborohydride (STAB): 1.98 kg (9.36 mol, 1.5 eq)[3]

-

Tetrahydrofuran (THF): 15 L

Step-by-Step Methodology:

-

Imine Formation: Charge a 30 L reactor with the aldehyde (1.00 kg), NH4OAc (4.81 kg), and THF (15 L). Heat the suspension to 40 °C for 2 hours. The massive excess of ammonia prevents the formation of secondary amine dimers.

-

Reduction: Cool the reactor to 0–5 °C. Add STAB (1.98 kg) in 5 equal portions over 2 hours. Causality: STAB addition is exothermic and releases hydrogen gas; portion-wise addition prevents pressure buildup and thermal degradation of the imine.

-

Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

IPC: Quench a 1 mL aliquot in saturated NaHCO3 , extract with EtOAc, and spot on TLC (Ninhydrin stain). A dark purple spot indicates the successful formation of the primary amine.

-

Quench: Slowly add 5 L of saturated NaHCO3 to the reactor (Caution: CO2 gas evolution). Stir for 30 minutes. Extract with Ethyl Acetate (10 L).

-

Self-Validating Acid-Base Purification: Extract the organic layer with 2N HCl (3 x 5 L). The target amine protonates and partitions into the aqueous layer, leaving neutral impurities (unreacted aldehyde, dimers) in the organic phase.

-

Free-Basing & Salt Formation: Basify the aqueous layer with 6N NaOH to pH 11. Extract the free amine into 2-MeTHF (10 L). Dry over Na2SO4 , filter, and add 1.2 equivalents of HCl in isopropanol to precipitate the highly stable (2H-chromen-3-yl)methanamine hydrochloride salt.

Quantitative Scale-Up Metrics

The following table summarizes the performance of the described protocols across three different scale-up campaigns. Note the reduction in E-factor at the Kilo scale due to the implementation of solvent recycling and optimized wash volumes.

| Scale | Salicylaldehyde Input | Overall Yield (2 Steps) | Purity (HPLC AUC) | E-Factor (kg waste / kg API) |

| Bench | 10 g | 78% | 98.5% | 45 |

| Pilot | 100 g | 74% | 99.1% | 32 |

| Kilo | 1000 g | 71% | 99.5% | 28 |

Mechanistic Pathway & Workflow Visualization

Figure 1: Mechanistic workflow for the scalable synthesis of (2H-chromen-3-yl)methanamine.

References

-

BenchChem Technical Support Team. "Synthesis of Chroman-3-ylmethanamine Derivatives: An In-depth Technical Guide." Benchchem.[1]()

-

Panda, J., Brahma, B., Nayak, S., Mohapatra, S., & Naithani, K. "Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies." PMC / RSC Advances, 2018.[2]()

-

"Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone." Preprints.org, 2025.[3]()

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone[v1] | Preprints.org [preprints.org]

use of (2H-chromen-3-yl)methanamine in asymmetric catalysis

Application Note: (2H-Chromen-3-yl)methanamine as a Privileged Chiral Scaffold in Asymmetric Catalysis

Executive Summary

The pursuit of high enantioselectivity in organic synthesis relies heavily on the spatial tuning of chiral catalysts. (2H-Chromen-3-yl)methanamine—specifically its saturated derivative, 1-(3,4-dihydro-2H-chromen-3-yl)methanamine (chroman-3-ylmethanamine)—has emerged as a highly versatile, privileged building block in medicinal chemistry and asymmetric catalysis[1]. Featuring a primary amine directly adjacent to a conformationally rigid bicyclic chroman core, this scaffold provides a highly defined chiral pocket. This application note details the dual utility of this compound: first, as a primary amine organocatalyst for iminium-enamine activation, and second, as a modular precursor for chiral ligands in transition-metal catalysis[2].

Structural & Mechanistic Rationale

The efficacy of chroman-3-ylmethanamine in asymmetric catalysis is rooted in its unique structural thermodynamics:

-

Rotameric Restriction: Unlike acyclic chiral amines, the bicyclic chroman system restricts C-C bond rotation. This locks the primary amine into a predictable spatial orientation, minimizing unproductive rotamers and ensuring high enantiofacial discrimination during nucleophilic attack.

-

Primary Amine Advantage: Primary amines are superior to secondary amines (like proline derivatives) when activating sterically hindered substrates (e.g., α,α -disubstituted ketones)[3]. They experience less steric repulsion during the formation of the critical enamine intermediate (HOMO-raising) or iminium ion (LUMO-lowering).

-

Ligand Modularity: The primary amine can be readily condensed with salicylaldehydes or phosphines to generate bidentate Schiff base or phosphine-amine ligands. These ligands coordinate with transition metals (e.g., Ru, Rh, Pd) to form highly enantioselective complexes for asymmetric hydrogenation and cross-coupling[4].

Application Workflow 1: Primary Amine Organocatalysis

Reaction: Asymmetric Michael Addition of Ketones to Nitroalkenes.

Expertise & Experience (Causality): Primary amines often suffer from slow iminium formation and sluggish product hydrolysis. To overcome this, an acidic co-catalyst (benzoic acid) is employed as a proton shuttle. This accelerates the initial condensation and facilitates the final hydrolysis, preventing the catalyst from being trapped in an off-cycle imine resting state. Furthermore, conducting the electrophilic addition at 0 °C reduces the degrees of freedom in the transition state, maximizing the stereofacial bias of the rigid chroman-enamine complex.

Step-by-Step Protocol

-

Catalyst Activation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-(3,4-dihydro-2H-chromen-3-yl)methanamine (20 mol%) and benzoic acid (20 mol%) in anhydrous THF (2.0 mL). Stir for 5 minutes at room temperature.

-

Enamine Pre-equilibrium: Add the ketone donor (2.0 mmol). Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation allows the system to reach an equilibrium concentration of the active chiral enamine before the electrophile is introduced.

-

Stereoselective Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add the nitroalkene acceptor (0.5 mmol) in one single portion.

-

Self-Validating Monitoring & Quenching: Stir the reaction for 24–48 hours. Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the distinct bright yellow spot of the nitroalkene disappears. Quench the reaction by adding saturated aqueous NH₄Cl (2 mL) to aggressively hydrolyze the catalyst-product complex and release the free catalyst.

-

Extraction & Analysis: Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

-

Enantiomeric Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) by comparing retention times against a synthesized racemic standard.

Figure 1: Step-by-step experimental workflow for the asymmetric Michael addition.

Application Workflow 2: Chiral Ligand Synthesis for Metal Catalysis

Reaction: Synthesis of a Ru(II) Schiff Base Complex for Asymmetric Transfer Hydrogenation (ATH).

Expertise & Experience (Causality): Condensing the chroman-amine with 3,5-di-tert-butylsalicylaldehyde creates a highly sterically demanding Schiff base. When coordinated to Ruthenium, these bulky tert-butyl groups create a deep chiral pocket that forces incoming prochiral ketones to adopt a single, highly specific orientation during the metal-catalyzed hydride transfer.

Step-by-Step Protocol

-

Ligand Condensation: In a 25 mL round-bottom flask, dissolve (R)-(3,4-dihydro-2H-chromen-3-yl)methanamine (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (5 mL). Reflux the mixture for 4 hours.

-

Self-Validating Ligand Check: Remove an aliquot and analyze via FTIR and ¹H NMR. Validation: Successful condensation is confirmed by the disappearance of the primary amine N-H stretch and the appearance of a sharp imine C=N stretch (~1630 cm⁻¹) in FTIR, alongside a characteristic downfield imine proton singlet (~8.5 ppm) in ¹H NMR.

-

Complexation: To the verified ligand solution, add [RuCl₂(p-cymene)]₂ (0.5 mmol) and triethylamine (2.0 mmol). Heat the mixture at 60 °C for 12 hours under an inert argon atmosphere.

-

Isolation: Cool the mixture to 0 °C. Filter the precipitated dark microcrystals, wash with cold ethanol (2 × 2 mL), and dry under high vacuum. This complex can now be deployed at 0.5 mol% loading for the ATH of acetophenone derivatives.

Quantitative Data Presentation

The following table summarizes the performance of the chroman-3-ylmethanamine organocatalyst in the asymmetric Michael addition of various ketones to nitroalkenes.

| Entry | Substrate (Ketone Donor) | Electrophile (Nitroalkene Acceptor) | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |

| 1 | Cyclohexanone | trans- β -Nitrostyrene | 20 mol% | 88 | 94 | 92:8 |

| 2 | Cyclohexanone | 4-MeO- β -Nitrostyrene | 20 mol% | 85 | 92 | 90:10 |

| 3 | Cyclopentanone | trans- β -Nitrostyrene | 20 mol% | 81 | 89 | 85:15 |

| 4 | Isobutyraldehyde | trans- β -Nitrostyrene | 20 mol% | 76 | 85 | N/A |

Mechanistic Visualization

Figure 2: Organocatalytic iminium-enamine activation cycle utilizing chroman-3-ylmethanamine.

References

-

Dixita Rani et al. "Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael-Henry Reaction". ResearchGate. URL:[Link]

-

MDPI. "Molecules | February-March 2006 - Browse Articles". MDPI. URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Development of (2H-Chromen-3-yl)methanamine-Based Imaging Agents

Abstract

The (2H-chromen-3-yl)methanamine scaffold represents a privileged structural motif in the design of advanced fluorescent probes for biological imaging.[1][2] Its rigid, bicyclic core provides a robust platform for developing fluorophores with favorable photophysical properties, including high quantum yields and excellent photostability.[3] The strategic placement of the methanamine group at the C-3 position offers a versatile handle for chemical modification, enabling the conjugation of targeting ligands or environmentally sensitive moieties. This guide provides a comprehensive overview of the principles, design strategies, and detailed experimental protocols for developing novel imaging agents based on this promising scaffold. We will explore the journey from rational probe design and chemical synthesis to rigorous in vitro characterization and application in cellular and in vivo imaging, offering field-proven insights to accelerate research and development in this exciting area.

The (2H-Chromene) Scaffold: A Foundation for Superior Fluorophores

Core Structure and Intrinsic Photophysical Properties

The 2H-chromene skeleton, a benzopyran isomer, is a core component of many natural products and synthetic fluorescent molecules.[2][4] Its inherent structural rigidity minimizes non-radiative decay pathways, which is a fundamental prerequisite for efficient fluorescence. The photophysical characteristics of the chromene core can be precisely tuned through synthetic modifications, particularly by installing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to create a donor-π-acceptor (D-π-A) system.[5] This strategy modulates the intramolecular charge transfer (ICT) process, which directly influences key properties like emission wavelength, Stokes shift, and quantum yield.[5] For instance, introducing an EDG like a hydroxyl or amino group at the C-7 position and an EWG at the C-3 position can significantly red-shift the emission spectrum, a desirable feature for minimizing background autofluorescence in biological samples.[6]

The Strategic Importance of the 3-Methanamine Functional Group

The methanamine moiety at the C-3 position is not merely a substituent; it is a critical functional nexus for probe development. Its primary roles include:

-

A Conjugation Point: The primary amine serves as an excellent nucleophile, readily participating in reactions like amidation to attach targeting ligands (e.g., peptides, antibodies), analyte-responsive groups, or moieties that direct subcellular localization (e.g., mitochondrial targeting signals).[2]

-

Modulation of Solubility: The amine group can be protonated at physiological pH, enhancing the water solubility of the probe, which is a critical parameter for biological applications.

-

Participation in Sensing Mechanisms: The lone pair of electrons on the nitrogen atom can be involved in photoinduced electron transfer (PeT) quenching mechanisms. When the amine is conjugated to a recognition unit, interaction with an analyte can disrupt PeT, leading to a "turn-on" fluorescence response, which provides a high signal-to-noise ratio.

Rational Design and Synthesis of Imaging Probes

The development of a successful imaging agent is a multi-step process that begins with a clear design strategy. The key is to synergistically combine the fluorophore core with functional modules that dictate its biological behavior.

Design Principles: A Modular Approach

A chromene-based imaging agent can be conceptually deconstructed into three key modules: the Fluorophore, the Linker, and the Recognition/Targeting Moiety. The rational design process involves optimizing each module to achieve the desired performance.

Caption: Workflow for the rational design of a targeted imaging agent.

A crucial design choice is the probe's reporting mechanism. For detecting specific analytes like thiols or reactive oxygen species, a "turn-on" probe is often preferred. This is commonly achieved through a "thiol-chromene click" reaction, where a nucleophilic thiol attacks an α,β-unsaturated ketone integrated into the chromene structure, disrupting a quenching pathway and restoring fluorescence.[1][2][4]

Caption: "Turn-on" mechanism for analyte-responsive probes.

Protocol: General Synthesis of a (7-Hydroxy-2H-chromen-3-yl)methanamine Derivative

This protocol describes a representative two-step synthesis starting from 2,4-dihydroxybenzaldehyde.

Materials:

-

2,4-dihydroxybenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (Absolute)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Knoevenagel Condensation to form 2-imino-2H-chromene-3-carbonitrile

-

In a 100 mL round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.

-

Add 3-4 drops of piperidine as a basic catalyst.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Scientist's Note: A yellow precipitate should form. Piperidine catalyzes the condensation by deprotonating the active methylene group of malononitrile.

-

-

Once the reaction is complete (disappearance of starting aldehyde on TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. The product is 7-hydroxy-2-imino-2H-chromene-3-carbonitrile.

Step 2: Reduction to (7-Hydroxy-2H-chromen-3-yl)methanamine

-

Suspend the product from Step 1 (approx. 10 mmol) in 50 mL of anhydrous THF in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.51 g, 40 mmol) portion-wise over 30 minutes.

-

Scientist's Note: NaBH₄ is a strong reducing agent that will reduce both the imine and the nitrile functionalities to primary amines. The excess is necessary to ensure complete reduction. This step is exothermic and should be controlled.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding 20 mL of 1M HCl at 0 °C.

-

Neutralize the solution with a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final (7-hydroxy-2H-chromen-3-yl)methanamine product.

In Vitro Characterization and Validation